molecular formula C15H21N3O3 B11113944 N-(2-methoxyethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

N-(2-methoxyethyl)-2-oxo-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide

Cat. No.: B11113944
M. Wt: 291.35 g/mol
InChI Key: RNKBEUDTMOQXJE-LICLKQGHSA-N
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Description

2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHOXYETHYL)-2-OXOACETAMIDE is a complex organic compound characterized by its unique structure, which includes an isopropylphenyl group, a hydrazino group, and a methoxyethyl group

Preparation Methods

The synthesis of 2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHOXYETHYL)-2-OXOACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the hydrazino intermediate, followed by the introduction of the isopropylphenyl and methoxyethyl groups under controlled reaction conditions. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazino derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHOXYETHYL)-2-OXOACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHOXYETHYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

When compared to similar compounds, 2-{2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}-N-(2-METHOXYETHYL)-2-OXOACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

  • N-[4-({2-[(E)-(4-isopropylphenyl)methylidene]hydrazino}carbonyl)phenyl]-2-methylbenzamide
  • N-[4-({2-[(E)-(4-isopropylphenyl)methylidene]hydrazino}carbonyl)phenyl]butanamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C15H21N3O3

Molecular Weight

291.35 g/mol

IUPAC Name

N-(2-methoxyethyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C15H21N3O3/c1-11(2)13-6-4-12(5-7-13)10-17-18-15(20)14(19)16-8-9-21-3/h4-7,10-11H,8-9H2,1-3H3,(H,16,19)(H,18,20)/b17-10+

InChI Key

RNKBEUDTMOQXJE-LICLKQGHSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCCOC

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=O)NCCOC

Origin of Product

United States

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